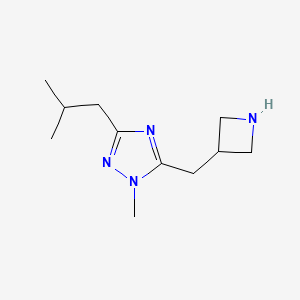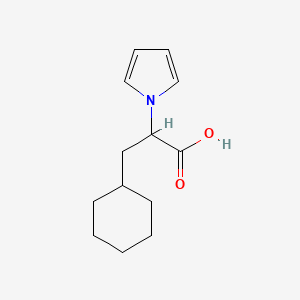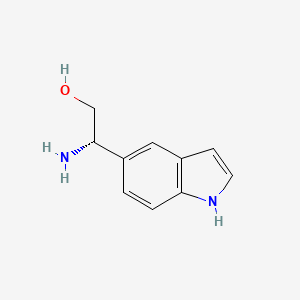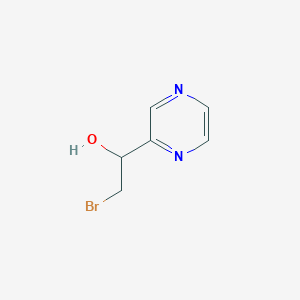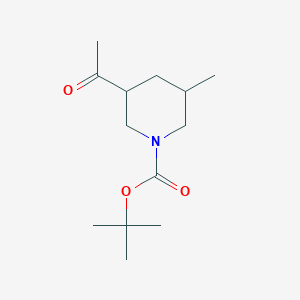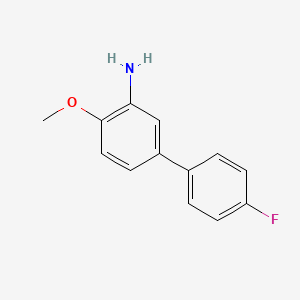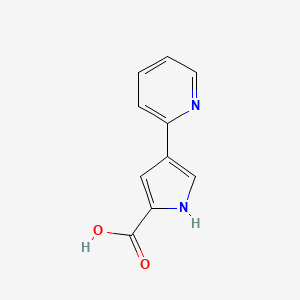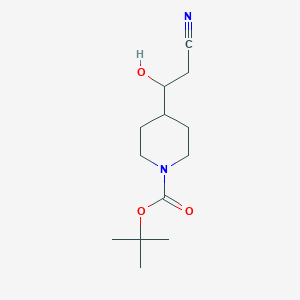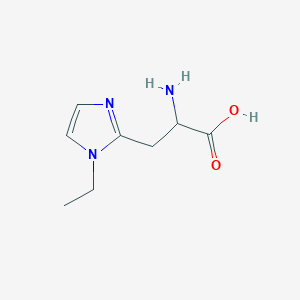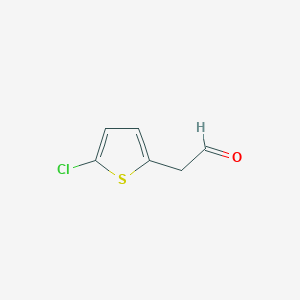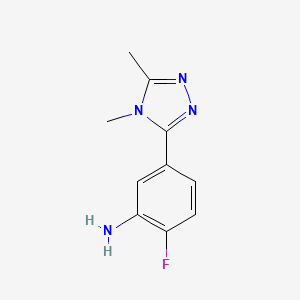
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group
Vorbereitungsmethoden
The synthesis of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines for nucleophilic substitution, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of peptides and proteins, which can alter their biological activity and stability.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting sulfonamide-sensitive pathways.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride include other sulfonyl chlorides, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride (p-Toluenesulfonyl chloride)
Compared to these compounds, this compound has a unique structure due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and solubility properties. This uniqueness makes it valuable for specific synthetic applications where other sulfonyl chlorides may not be suitable.
Eigenschaften
Molekularformel |
C9H19ClO4S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
3-(3-methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(2,8-15(10,11)12)7-14-6-4-5-13-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
YWXPPPXZBBFZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCCCOC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


